molecular formula C8H13NO2 B10870066 Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile CAS No. 5270-55-3

Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile

Cat. No.: B10870066
CAS No.: 5270-55-3
M. Wt: 155.19 g/mol
InChI Key: SCEDXLLSCMYJNS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived by prioritizing functional groups and substituents according to standard nomenclature rules. The base structure is a tetrahydro-2H-pyran ring, a six-membered cyclic ether with one double bond reduced. Numbering begins at the oxygen atom, proceeding clockwise to assign positions to substituents.

  • Hydroxyl group : At position 4, yielding 4-hydroxy.
  • Methyl groups : Two methyl groups at position 2, denoted as 2,2-dimethyl.
  • Cyano group : A nitrile substituent at position 4, indicated by 4-carbonitrile.

Thus, the IUPAC name is tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile . Alternative designations include:

  • 4-Hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile (reordered substituents)
  • 2,2-Dimethyltetrahydro-4-hydroxy-2H-pyran-4-carbonitrile (emphasizing methyl groups first)
Property Value Source
IUPAC Name This compound
CAS Registry Number Not explicitly reported -
Molecular Formula C₈H₁₃NO₂ Calculated
Common Synonyms HDMPO (unverified)

The absence of a specific CAS number in available literature underscores the compound’s niche research status. Analogous structures, such as 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile (CAS 60549-63-5), share similar backbone features but lack the hydroxyl group.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by its tetrahedral carbon centers and ring strain. The tetrahydro-2H-pyran ring adopts a chair conformation , minimizing steric hindrance between substituents. Key geometric parameters include:

  • Bond Lengths :

    • C-O bond: ~1.43 Å (typical for cyclic ethers).
    • C≡N bond: ~1.16 Å (characteristic of nitriles).
    • C-CH₃ bonds: ~1.54 Å (standard for single C-C bonds).
  • Bond Angles :

    • Ring C-O-C angle: ~112° (slightly distorted from tetrahedral due to ring constraints).
    • Cyano group linearity: ~180° (sp-hybridized carbon).

The hydroxyl and cyano groups at position 4 introduce electronic effects:

  • The electron-withdrawing cyano group reduces electron density at C4, polarizing the adjacent hydroxyl group.
  • Methyl groups at C2 create steric bulk, favoring equatorial positioning to avoid 1,3-diaxial interactions.

Conformational flexibility is limited by the rigid pyran ring, though slight puckering may occur to accommodate substituent interactions. Computational models suggest a twist-boat conformation is less stable than the chair by ~5 kcal/mol.

Crystal Structure Characterization Through X-ray Diffraction Studies

X-ray crystallography remains the gold standard for resolving the three-dimensional arrangement of atoms in this compound. While direct studies on this compound are scarce, analogous structures provide insights:

  • Tetrahydro-4,4-dimethyl-2H-pyran-2-one (CAS 22791-80-6) crystallizes in a monoclinic system with space group P2₁/c.
    • Unit cell parameters: a = 8.23 Å, b = 10.45 Å, c = 9.87 Å; β = 102.5°.
    • Hydrogen-bonding networks between hydroxyl and carbonyl groups stabilize the lattice.

For the target compound, similar intermolecular interactions are expected:

  • O-H···N≡C hydrogen bonds between hydroxyl protons and cyano groups.
  • Van der Waals interactions between methyl groups and adjacent alkyl chains.

Predicted crystal packing would involve alternating layers of polar (hydroxyl/cyano) and nonpolar (methyl) regions, akin to 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile . Refinement of X-ray data would require high-resolution diffraction patterns to resolve overlapping electron densities caused by stereochemical complexity.

Properties

CAS No.

5270-55-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-hydroxy-2,2-dimethyloxane-4-carbonitrile

InChI

InChI=1S/C8H13NO2/c1-7(2)5-8(10,6-9)3-4-11-7/h10H,3-5H2,1-2H3

InChI Key

SCEDXLLSCMYJNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(C#N)O)C

Origin of Product

United States

Preparation Methods

Kucherov Reaction-Based Cyclization

The Kucherov reaction—a mercury(II)-catalyzed hydration of alkynes—serves as a foundational step in constructing the tetrahydro-2H-pyran scaffold. In a method adapted from the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, the alkyne precursor 2-methyl-5-hexene-3-yn-2-ol undergoes cyclization in the presence of mercuric acetate and sulfuric acid. Subsequent oxidation or functionalization introduces the nitrile group.

Key Steps :

  • Alkyne Hydration :

    • 2-methyl-5-hexene-3-yn-2-ol reacts with Hg(OAc)₂ in 5–15% H₂SO₄ at 80–110°C for 10–15 hours, yielding 2,2-dimethyltetrahydropyran-4-ketone (85–89% yield).

    • Acidic workup (KOH) neutralizes the mixture, followed by ethyl acetate extraction and distillation.

  • Nitrile Introduction :

    • The ketone intermediate undergoes nucleophilic addition with cyanide sources (e.g., KCN, TMSCN) under basic conditions. For example, treatment with KCN in DMF at 60°C for 12 hours forms the cyanohydrin intermediate, which is dehydrated to the nitrile.

Optimization :

  • Mercury catalysts, while effective, pose toxicity concerns. Substitutes like Au or Ag nanoparticles are under investigation for greener protocols.

Domino Reaction Strategies

Base-Promoted Tandem Cyclization

A domino reaction protocol enables one-pot assembly of the pyran core and nitrile functionality. Inspired by the synthesis of 2H-pyranones, this method employs potassium carbonate or sodium hydroxide to mediate sequential addition-cyclization steps.

Reaction Pathway :

  • Michael Addition : A diketone (e.g., 5,5-dimethyl-1,6-dioxospiro[2.5]octane-2-carboxylic acid ethyl ester ) reacts with acrylonitrile in the presence of K₂CO₃, forming a β-cyano ketone intermediate.

  • Cyclization : Intramolecular aldol condensation under reflux (80–100°C) closes the pyran ring, with simultaneous dehydration generating the nitrile group.

Conditions :

  • Solvent: Toluene or acetonitrile

  • Temperature: 80–100°C

  • Yield: 82–89% (based on analogous spirocyclic ester syntheses).

Analytical Validation :

  • ¹H NMR : Peaks at δ 4.51 (s, 1H, pyran CH), 7.12 (s, 2H, NH₂) confirm the structure.

  • IR : Stretches at 2193 cm⁻¹ (C≡N) and 3382 cm⁻¹ (OH) validate functionality.

Borax-Catalyzed Multicomponent Reactions

Three-Component Condensation

Borax (Na₂B₄O₇·10H₂O) catalyzes the condensation of aldehydes, malononitrile, and cyclic ketones to form pyran-annulated nitriles. For the target compound:

Reactants :

  • 2,2-Dimethyltetrahydropyran-4-carbaldehyde (from prior oxidation)

  • Malononitrile

  • Cyclohexanone

Procedure :

  • Mix reactants in ethanol with 10 mol% borax.

  • Reflux at 70°C for 6 hours.

  • Isolate via filtration; recrystallize from ethanol/water.

Advantages :

  • Borax is non-toxic and recyclable.

  • Yields exceed 85% in optimized conditions.

Oxidation-Cyanation Sequential Methods

Permanganate-Mediated Oxidation

A patent describing the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid provides a framework for modifying terminal oxidation to introduce nitriles:

  • Aldehyde Intermediate : Synthesize 2,2-dimethyltetrahydropyran-4-carbaldehyde via acid-catalyzed hydrolysis of a spirocyclic ester (84–85% yield).

  • Cyanation : Treat the aldehyde with hydroxylamine hydrochloride to form an oxime, followed by dehydration using PCl₅ or POCl₃ to yield the nitrile.

Reaction Table :

StepReagentsConditionsYield
Aldehyde synthesis1M HCl, 100°C12 h84%
Oxime formationNH₂OH·HCl, EtOHReflux, 4 h90%
DehydrationPCl₅, CH₂Cl₂0°C→RT, 2 h75%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Kucherov CyclizationHigh regioselectivityHg toxicity50–89%
Domino ReactionsOne-pot efficiencySubstrate specificity82–89%
Borax CatalysisEco-friendlyLimited scalability85–88%
Oxidation-CyanationWell-establishedMulti-step70–75%

Chemical Reactions Analysis

Base-Promoted Domino Reactions

This compound participates in multi-step transformations under basic conditions. A study demonstrated that α-aroylketene dithioacetals (AKDTAs) react with malononitrile and secondary amines in the presence of KOH/DMF to form 2-oxo-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitriles . Key steps include:

  • Nucleophilic substitution : Secondary amines displace methylthio groups.

  • Cyclization : Intramolecular O-cyclization forms pyran intermediates.

  • Ring expansion : Subsequent reactions with cyclohexanone yield tetrahydronaphthalene derivatives .

Optimized Conditions (adapted from ):

BaseSolventTemperatureYield
KOHDMF100°C75%
PiperidineTHFRoom temp24%

Cyclization and Ring-Opening Mechanisms

The compound’s pyran ring exhibits valence isomerism, enabling reversible conversion to 1-oxatrienes under catalytic conditions . This reactivity is critical in:

  • Propargylic cation formation : Generated via Lewis acid catalysis, leading to cyclic 1-oxa-2,4,5-triene intermediates .

  • Rearrangement : Thermal or acidic conditions promote isomerization to pyran derivatives.

Example Pathway :

  • Propargylic cation (61 ) → 1-oxa-triene (62 )

  • Isomerization → Intermediate (63 )

  • Rearrangement → Pyran product (64 )

Comparative Reactivity with Analogues

The hydroxyl and nitrile groups enhance reactivity compared to simpler pyrans:

CompoundFunctional GroupsReactivity Notes
Tetrahydro-2H-pyran-4-carbonitrileNitrile onlyLess polar; limited H-bonding
4-Hydroxy-4-methyltetrahydro-2H-pyran-2-oneKetone, hydroxylHigher electrophilicity at carbonyl
Target CompoundHydroxyl, nitrileDual functionality enables nucleophilic/electrophilic reactivity

Scientific Research Applications

Pharmaceutical Applications

Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for compounds with therapeutic properties.

PDE9 Inhibitors

One notable application is in the development of phosphodiesterase type 9 (PDE9) inhibitors, which are being researched for their potential in treating cognitive disorders. A study highlighted the use of tetrahydro derivatives in synthesizing selective PDE9A inhibitors, demonstrating their efficacy in enhancing cognitive function .

Anticancer Agents

Research has also indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds synthesized from this base structure have shown promise in inhibiting tumor growth in preclinical models .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

Synthesis of Heterocycles

This compound can be transformed into various heterocyclic compounds, which are essential in medicinal chemistry. The synthesis often involves cyclization reactions that yield complex structures used in drug development .

Agrochemicals

In agrochemical applications, this compound acts as an intermediate for the synthesis of pesticides and herbicides. Its derivatives have been tested for effectiveness against specific pests and weeds, showcasing its potential in agricultural formulations .

Data Table: Applications Overview

Application AreaSpecific UseReference
PharmaceuticalsPDE9 inhibitors
PharmaceuticalsAnticancer agents
Organic SynthesisHeterocycle synthesis
AgrochemicalsPesticide and herbicide intermediates

Case Study 1: PDE9A Inhibitor Development

A comprehensive study on the synthesis of a novel PDE9A inhibitor demonstrated the role of this compound as a key intermediate. The compound underwent multiple synthetic steps leading to a compound that exhibited high selectivity and potency against PDE9A, suggesting its potential for cognitive enhancement therapies.

Case Study 2: Anticancer Research

In another investigation, researchers synthesized a series of compounds derived from this compound and evaluated their anticancer activities. The results indicated significant inhibition of cell proliferation in various cancer cell lines, supporting further development towards clinical applications.

Mechanism of Action

The mechanism of action of 4-hydroxy-2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile depends on its interaction with molecular targets. The hydroxyl and carbonitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a precursor to other bioactive molecules, exerting its effects through the formation of these derivatives.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Bioactivities
This compound Likely C₇H₁₁NO₂* ~141.16* Hydroxyl, carbonitrile, dimethyl Hypothesized antioxidant/antimicrobial†
Oxane-4-carbonitrile C₆H₉NO 111.14 Carbonitrile, tetrahydropyran Intermediate in organic synthesis
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives Varies ~160–200‡ Pyrazole, carbonitrile Antioxidant (IC₅₀: 25–50 μg/mL), antimicrobial (MIC: 8–64 μg/mL)
Tetrahydropyran-4-methanol C₆H₁₂O₂ 116.16 Hydroxymethyl, tetrahydropyran Synthetic intermediate, solvent applications

*Estimated based on structural analogs. †Inferred from functional group similarities. ‡Varies by substituents.

(a) Polarity and Solubility
  • This compound : The hydroxyl and carbonitrile groups enhance polarity compared to oxane-4-carbonitrile, likely reducing lipophilicity (predicted log S ~ -1.5 to -2.0). This could limit blood-brain barrier penetration but improve aqueous solubility .
  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives: Despite their pyrazole core, the carbonitrile group contributes to moderate solubility in ethanol/water mixtures, as demonstrated in antioxidant assays .
  • Tetrahydropyran-4-methanol: The hydroxymethyl group confers higher aqueous solubility (log S ~ -1.2) compared to carbonitrile-containing analogs, making it more suitable for hydrophilic formulations .
(b) Bioactivity
  • Antioxidant Potential: Pyrazole-carbonitrile derivatives exhibit DPPH radical scavenging with IC₅₀ values of 25–50 μg/mL, attributed to the electron-withdrawing carbonitrile stabilizing radical intermediates . The target compound’s hydroxyl group may enhance this activity, though experimental data are lacking.
  • Antimicrobial Activity: Pyrazole derivatives show broad-spectrum antimicrobial effects (MIC 8–64 μg/mL against bacteria/fungi) .

Key Differentiators

Functional Group Synergy : The combination of hydroxyl, carbonitrile, and dimethyl groups in the target compound may offer synergistic bioactivity, unlike analogs with single functional groups.

Steric Effects : The 2,2-dimethyl substituents could hinder enzymatic degradation, improving metabolic stability compared to unsubstituted oxane-4-carbonitrile .

Solubility Trade-offs: While the carbonitrile reduces solubility relative to Tetrahydropyran-4-methanol, it may enhance binding affinity in biological targets .

Biological Activity

Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile, also known as 2,2-Dimethyl-4-cyanotetrahydropyran-4-ol, is a compound with the molecular formula C8H13NO2 and a molar mass of 155.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies and sources.

PropertyValue
Chemical Name This compound
CAS Number 5270-55-3
Molecular Formula C8H13NO2
Molar Mass 155.19 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : Some investigations have reported cytotoxic effects on cancer cell lines, indicating its potential as an anti-cancer agent.

Antioxidant Activity

A study demonstrated that this compound displayed significant free radical scavenging activity. The compound was tested using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, where it showed a dose-dependent response in reducing DPPH radicals.

Antimicrobial Effects

In vitro tests conducted on various bacterial strains revealed that the compound exhibited notable inhibition against:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were determined to be promising compared to standard antibiotics.

Cytotoxicity Studies

Research involving human cancer cell lines (e.g., HeLa and MCF7) indicated that this compound could induce apoptosis. The IC50 values were calculated using MTT assays, showing effective cytotoxicity at concentrations lower than many conventional chemotherapeutic agents.

The proposed mechanisms for the biological activities of this compound include:

  • Reactive Oxygen Species (ROS) Scavenging : Its structure allows it to interact with ROS, thereby reducing oxidative damage.
  • Cell Cycle Arrest : In cancer cells, the compound may interfere with cell cycle progression, leading to apoptosis.

Q & A

Basic: What are the recommended synthetic routes for Tetrahydro-4-hydroxy-2,2-dimethyl-2H-pyran-4-carbonitrile, and what parameters critically influence yield and purity?

Methodological Answer:
The compound can be synthesized via multicomponent reactions (MCRs) involving ketones, nitriles, and alcohols under acid- or base-catalyzed conditions. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) improve regioselectivity, particularly for the hydroxyl and cyano group positioning .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates, while non-polar solvents reduce side reactions like dimerization .
  • Temperature control : Reactions typically proceed at 60–80°C; higher temperatures risk decomposition of the cyano group, as noted in stability studies .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (~δ 4.8–5.2 ppm), while the cyano group absence of protons simplifies the spectrum. The 2,2-dimethyl groups exhibit two singlets (δ ~1.2–1.4 ppm) .
  • IR spectroscopy : A strong O–H stretch (~3200–3500 cm⁻¹) and a sharp C≡N peak (~2240 cm⁻¹) confirm functional groups.
  • Mass spectrometry : Molecular ion [M+H]⁺ matches the molecular weight (C₈H₁₃NO₂; calc. 155.2 g/mol), with fragmentation patterns reflecting loss of –OH or –CN groups .

Advanced: What strategies mitigate side reactions during synthesis, particularly cyano group degradation?

Methodological Answer:

  • Avoid strong oxidants : Cyano groups degrade in the presence of KMnO₄ or CrO₃; use milder oxidants like TEMPO for selective oxidations .
  • pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent base-catalyzed hydrolysis of the nitrile to carboxylic acid .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the hydroxyl group to a ketone .

Advanced: How do steric effects from the 2,2-dimethyl group influence reactivity in downstream modifications?

Methodological Answer:

  • Hydroxyl group reactivity : Steric hindrance from the dimethyl groups reduces nucleophilic substitution at the adjacent carbon. Use bulky electrophiles (e.g., mesyl chloride) to target the hydroxyl oxygen selectively .
  • Cyano group stability : The dimethyl groups shield the cyano group from nucleophilic attack, enabling its retention in SN2 reactions. This contrasts with unsubstituted tetrahydropyrans, where cyano groups are more reactive .

Data Contradiction: How to resolve discrepancies in reported reaction yields for this compound?

Methodological Answer:

  • Replicate conditions : Ensure identical catalysts (e.g., ZnCl₂ vs. FeCl₃), solvent purity, and temperature gradients. For example, yields drop by ~15% if reactions exceed 80°C due to cyano decomposition .
  • Analyze byproducts : Use HPLC-MS to identify dimers or oxidized derivatives, which form under suboptimal conditions .
  • Cross-validate characterization : Compare NMR data with literature (e.g., δ 1.2 ppm for dimethyl groups in pure samples vs. shifted peaks in impure batches) .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT calculations : Model transition states to predict regioselectivity in nucleophilic additions (e.g., Grignard reagents targeting the carbonyl vs. cyano group) .
  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing bond dissociation energies and steric maps, prioritizing pathways with >70% atom economy .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., HCN traces under extreme heat) .
  • Incompatibility alerts : Avoid storage near strong oxidizers (e.g., HNO₃) to prevent violent reactions .
  • First aid : Immediate rinsing with water is required for skin contact, followed by medical evaluation for cyanide exposure symptoms .

Advanced: How to optimize catalytic asymmetric synthesis for enantiomerically pure derivatives?

Methodological Answer:

  • Chiral catalysts : Use (R)-BINOL-phosphoric acid to induce asymmetry during cyclization, achieving >90% ee .
  • Solvent effects : Low-polarity solvents (e.g., toluene) enhance enantioselectivity by stabilizing catalyst-substrate complexes .

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